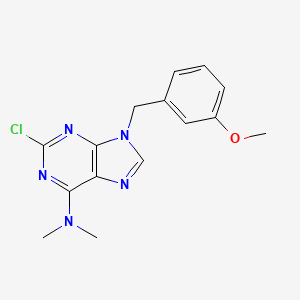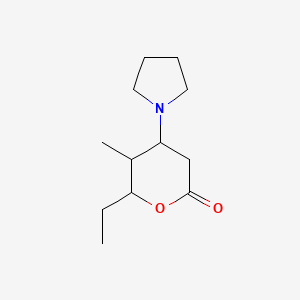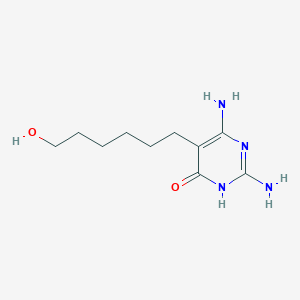
4-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This compound is characterized by a hydroxymethyl group attached to the pyrazolone ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then subjected to hydroxymethylation using formaldehyde under acidic or basic conditions to yield the target compound. The reaction conditions, such as temperature, pH, and solvent, can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one.
Reduction: Formation of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-ol.
Substitution: Formation of various substituted pyrazolones depending on the reagent used.
Scientific Research Applications
4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Lacks the hydroxymethyl group, which can affect its reactivity and biological activity.
4-(Hydroxymethyl)-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but with different substitution patterns.
Uniqueness
4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one is unique due to the presence of the hydroxymethyl group, which can significantly influence its chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
113657-16-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H10N2O2/c13-7-8-6-12(11-10(8)14)9-4-2-1-3-5-9/h1-6,13H,7H2,(H,11,14) |
InChI Key |
DNJFLRMKWKZCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=O)N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


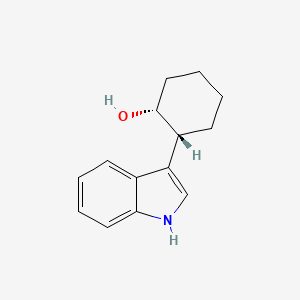
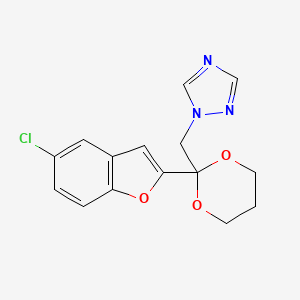
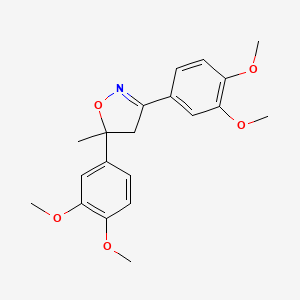
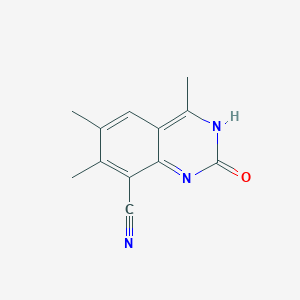
![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)
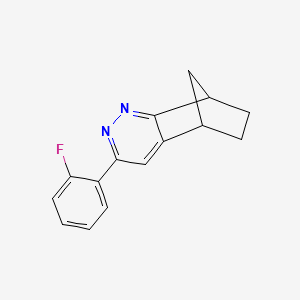

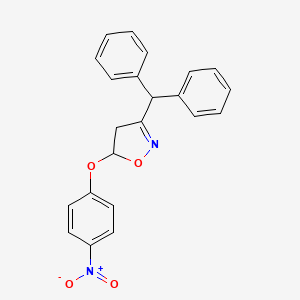
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
